![molecular formula C14H18ClNO4 B14741864 Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate CAS No. 6266-26-8](/img/structure/B14741864.png)
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate is a chemical compound with a complex structure that includes a benzene ring substituted with a dimethyl ester and a chloroethyl-ethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the esterification of 5-amino-1,3-benzenedicarboxylic acid with methanol to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate exerts its effects involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication. This makes it a potential candidate for use in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains a similar aromatic ring with alkylating properties.
Uniqueness
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological molecules. Its dual ester groups also provide sites for further chemical modification, enhancing its versatility in synthetic applications .
Propiedades
Número CAS |
6266-26-8 |
|---|---|
Fórmula molecular |
C14H18ClNO4 |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
dimethyl 5-[2-chloroethyl(ethyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18ClNO4/c1-4-16(6-5-15)12-8-10(13(17)19-2)7-11(9-12)14(18)20-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
SNBDVFOVSCOAFP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


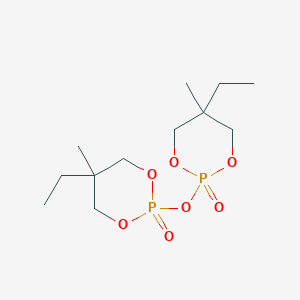
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
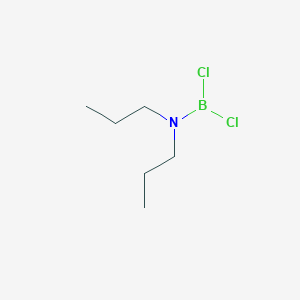
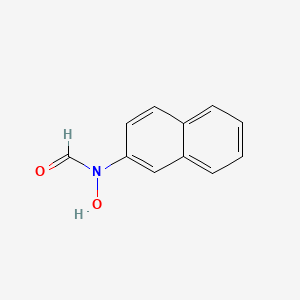
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
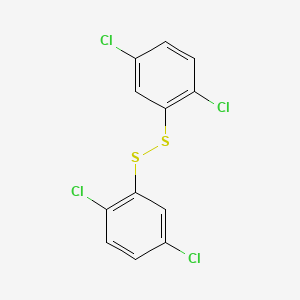
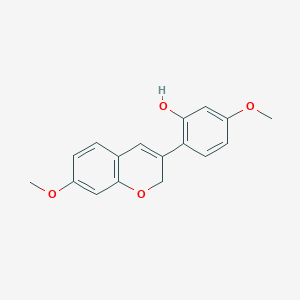
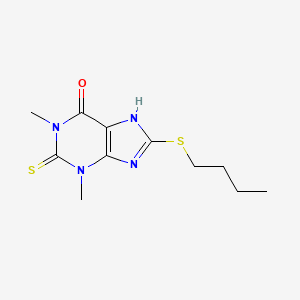
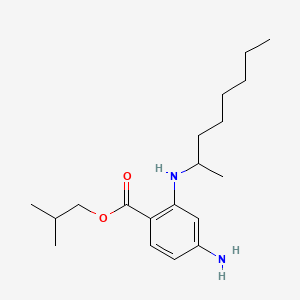
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
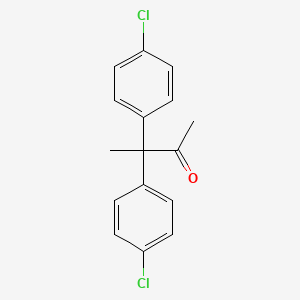
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
